REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH:8]([CH3:11])[CH2:7][S:6]1)=[O:4].Cl.[NH2:13]O.CCOCC>C(#N)C>[NH2:13][C:9]1[C:8]([CH3:11])=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|
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Name
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|
Quantity
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74 g
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Type
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reactant
|
Smiles
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COC(=O)C1SCC(C1=O)C
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Name
|
|
Quantity
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13 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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0.69 g
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Type
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reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled in ice
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Type
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CUSTOM
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Details
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was produced which
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Type
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FILTRATION
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Details
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was filtered off with the aid of kieselguhr
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Type
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FILTRATION
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Details
|
filtered
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Type
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EXTRACTION
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Details
|
extracted with ether (2 ×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over sodium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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NC1=C(SC=C1C)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |